molecular formula C21H28N2O4S B7703030 2-(4-(N-isobutylsulfamoyl)phenoxy)-N-mesitylacetamide

2-(4-(N-isobutylsulfamoyl)phenoxy)-N-mesitylacetamide

カタログ番号 B7703030
分子量: 404.5 g/mol
InChIキー: DKBXUJMLEOFTFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(N-isobutylsulfamoyl)phenoxy)-N-mesitylacetamide, commonly known as ISA247, is a novel immunosuppressive drug that has been developed for the treatment of autoimmune diseases. The drug has shown promising results in preclinical studies and is currently in clinical trials.

作用機序

The mechanism of action of ISA247 involves the inhibition of calcineurin, a protein phosphatase that is involved in the activation of T cells. By inhibiting calcineurin, ISA247 suppresses the immune system and reduces inflammation. The drug has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
ISA247 has been shown to have several biochemical and physiological effects. The drug inhibits the activation of T cells and reduces the production of cytokines, which leads to a reduction in inflammation. ISA247 also inhibits the proliferation of T cells and reduces the production of antibodies. In addition, the drug has been shown to have a protective effect on neurons and may have neuroprotective properties.

実験室実験の利点と制限

One of the advantages of ISA247 for lab experiments is its specificity for calcineurin inhibition, which reduces the risk of off-target effects. The drug has also been shown to have a long half-life, which allows for less frequent dosing. However, one limitation of ISA247 is its potential for toxicity, particularly in the liver and kidneys. The drug may also have interactions with other medications, which should be taken into consideration when designing experiments.

将来の方向性

There are several future directions for the research and development of ISA247. One area of focus is the optimization of the drug's pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can be used to predict patient response to the drug. Finally, the use of ISA247 in combination with other immunosuppressive drugs is an area of active research, as combination therapy may improve efficacy and reduce the risk of side effects.
Conclusion:
In conclusion, ISA247 is a novel immunosuppressive drug that has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. The drug's mechanism of action involves the inhibition of calcineurin, which leads to a reduction in inflammation and suppression of the immune system. While there are advantages and limitations to the use of ISA247 in lab experiments, there are several future directions for the research and development of the drug that may improve its efficacy and reduce its toxicity.

合成法

The synthesis of ISA247 involves several steps, including the reaction of mesitylene with ethylene glycol to form mesitylene glycol, which is then reacted with 4-nitrophenol to form 4-(mesityloxy)-1-nitrobenzene. This compound is then reacted with isobutylamine and sulfuric acid to form 4-(N-isobutylsulfamoyl)phenol. Finally, this compound is reacted with acetyl chloride to form ISA247.

科学的研究の応用

ISA247 has been studied extensively in preclinical models for the treatment of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. The drug has been shown to be effective in reducing inflammation and suppressing the immune system. In clinical trials, ISA247 has demonstrated efficacy in the treatment of psoriasis and is currently being evaluated for the treatment of other autoimmune diseases.

特性

IUPAC Name

2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-14(2)12-22-28(25,26)19-8-6-18(7-9-19)27-13-20(24)23-21-16(4)10-15(3)11-17(21)5/h6-11,14,22H,12-13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXUJMLEOFTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。